

Physical and chemical properties of Ethyl 2-(2-aminothiazol-5-yl)acetate

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Compound of Interest

Compound Name: *Ethyl 2-(2-aminothiazol-5-yl)acetate*

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An In-Depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(2-aminothiazol-5-yl)acetate**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physical characteristics, and its significant role in the development of targeted cancer therapies, particularly as a precursor to Aurora kinase inhibitors.

Chemical Identity and Physical Properties

Ethyl 2-(2-aminothiazol-5-yl)acetate is a heterocyclic compound featuring a core aminothiazole ring. Distinguishing it from its structural isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate, is crucial for its application in targeted synthesis.

Table 1: Chemical Identifiers of **Ethyl 2-(2-aminothiazol-5-yl)acetate**

Identifier	Value
CAS Number	62557-32-8 [1] [2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S [1] [4]
Molecular Weight	186.23 g/mol [1] [4]
IUPAC Name	ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate [5]
InChI	InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) [5]
InChIKey	JAZQWKNSZPGYPK-UHFFFAOYSA-N [5]
SMILES	CCOC(=O)CC1=CN=C(S1)N [3]

Table 2: Physical Properties of **Ethyl 2-(2-aminothiazol-5-yl)acetate**

Property	Value
Physical Form	Solid [2] [5]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature. [2] [5]

Note: Specific quantitative data for melting point, boiling point, and solubility of the 5-yl isomer are not readily available in the public domain. The melting point of the isomeric Ethyl 2-(2-aminothiazol-4-yl)acetate is 92-94 °C and may be used as a cautious reference.[\[6\]](#)

Synthesis and Spectroscopic Analysis

The synthesis of aminothiazole derivatives like **Ethyl 2-(2-aminothiazol-5-yl)acetate** generally follows the principles of the Hantzsch thiazole synthesis. While a specific, detailed protocol for this exact isomer is not widely published, related syntheses involve the condensation of a halogenated carbonyl compound with a source of thiourea. For instance, the synthesis of related compounds has been achieved by reacting α -haloketones or esters with thiourea.[\[7\]](#)[\[8\]](#)[\[9\]](#)

General Synthetic Workflow:



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A generalized workflow for the synthesis of **Ethyl 2-(2-aminothiazol-5-yl)acetate**.

Spectroscopic methods are essential for the structural confirmation of **Ethyl 2-(2-aminothiazol-5-yl)acetate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the acetate methylene protons, a singlet for the thiazole ring proton, and a broad singlet for the amine protons. The spectrum of the 4-yl isomer can be used for comparison.[10]
 - ^{13}C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group would be expected.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and vibrations associated with the thiazole ring.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Role in Drug Development: Aurora Kinase Inhibition

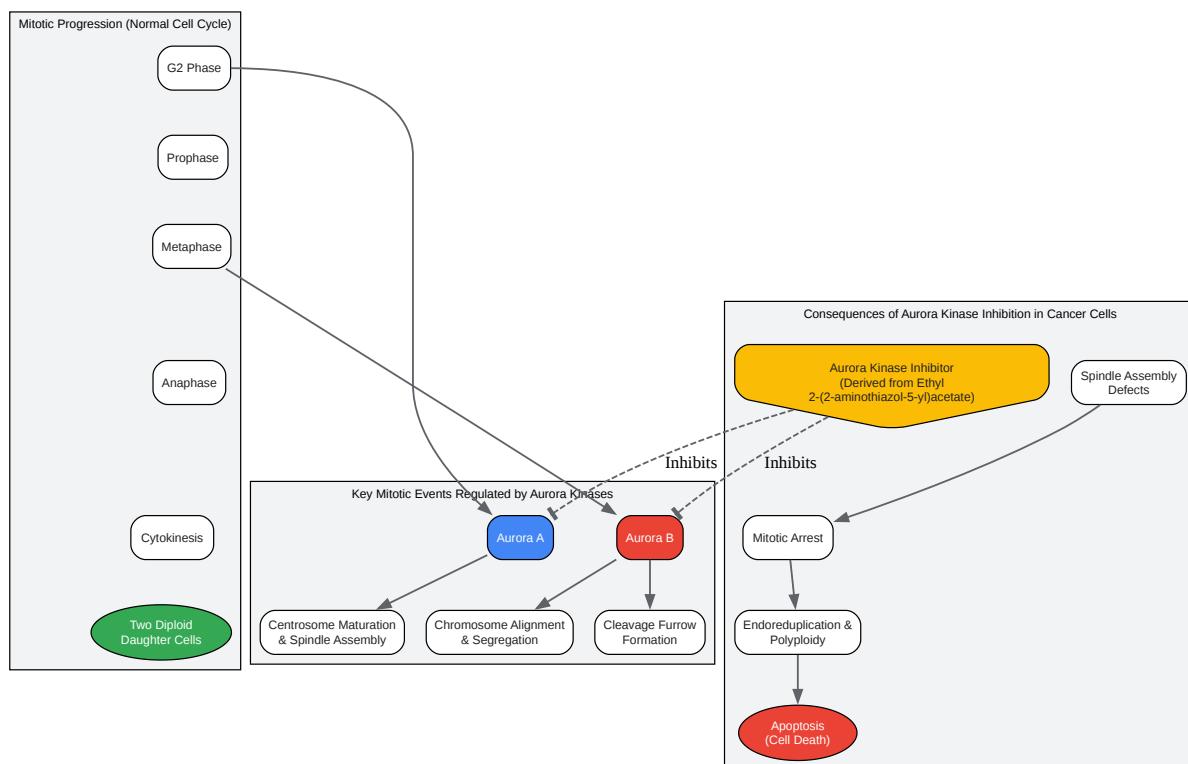
Ethyl 2-(2-aminothiazol-5-yl)acetate is a crucial building block for the synthesis of a class of potent and selective Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[11][12]

The overexpression and aberrant activity of Aurora kinases are frequently observed in a wide range of human cancers, leading to genomic instability and promoting tumorigenesis.[11][13]

This makes them attractive targets for cancer therapy.

Aurora Kinase Signaling Pathway and the Impact of Inhibition:

The diagram below illustrates the central role of Aurora kinases in mitosis and the consequences of their inhibition, a therapeutic strategy enabled by molecules derived from **Ethyl 2-(2-aminothiazol-5-yl)acetate**.



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The role of Aurora kinases in mitosis and the effects of their inhibition.

Inhibition of Aurora A kinase typically leads to defects in mitotic spindle assembly, resulting in mitotic arrest and subsequent apoptosis.^[14] Inhibition of Aurora B kinase disrupts chromosome alignment and the spindle assembly checkpoint, leading to endoreduplication (DNA replication without cell division), polyploidy, and ultimately, cell death.^[14] The development of small molecule inhibitors, many of which utilize the aminothiazole scaffold derived from **Ethyl 2-(2-aminothiazol-5-yl)acetate**, is a promising strategy in oncology.^{[11][15]} These inhibitors can also affect downstream signaling pathways, such as those involving p53 and MYCN, further contributing to their anti-cancer effects.^{[14][15][16]}

Experimental Protocols

Detailed and validated experimental protocols are critical for the successful synthesis and analysis of **Ethyl 2-(2-aminothiazol-5-yl)acetate**. The following sections provide generalized methodologies based on common practices for similar compounds.

4.1. General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a general representation and requires optimization for specific substrates and scales.

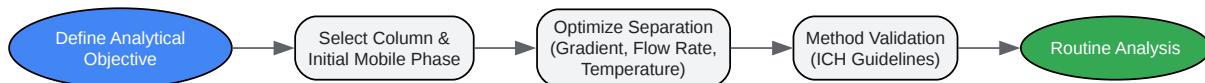
- **Reaction Setup:** A solution of an appropriate α -halo- γ -ketoester in a suitable solvent (e.g., ethanol, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Thiourea:** Thiourea is added to the solution. The reaction mixture is then heated to reflux.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **Ethyl 2-(2-aminothiazol-5-yl)acetate**.

4.2. Analytical HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of **Ethyl 2-(2-aminothiazol-5-yl)acetate**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 stationary phase column is typically suitable.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
- Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[\[17\]](#)

Workflow for HPLC Method Development:



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A typical workflow for developing an analytical HPLC method.

Conclusion

Ethyl 2-(2-aminothiazol-5-yl)acetate is a compound of significant interest in medicinal chemistry and drug development. Its value as a key intermediate in the synthesis of Aurora kinase inhibitors underscores its importance in the pursuit of novel cancer therapeutics. This guide has provided a detailed summary of its chemical and physical properties, general synthetic and analytical approaches, and its biological context. Further research to fully elucidate the specific physical constants and to develop optimized, scalable synthetic protocols will be invaluable to the scientific community.

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